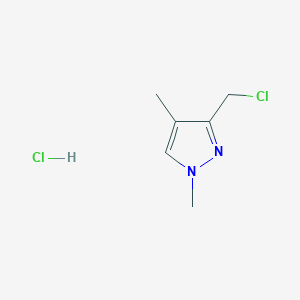

3-(chloromethyl)-1,4-dimethyl-1H-pyrazole hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Chloromethyl)-1,4-dimethyl-1H-pyrazole hydrochloride is a chemical compound that has been widely used in scientific research for various purposes. It is a pyrazole derivative that is used as a reagent in organic synthesis, as well as a pharmacological tool in the study of various biological processes.

Wissenschaftliche Forschungsanwendungen

Synthesis and Utility of Pyrazole Derivatives

Pyrazole derivatives, such as 3-(chloromethyl)-1,4-dimethyl-1H-pyrazole hydrochloride, are crucial in medicinal chemistry due to their wide range of biological activities. These compounds are extensively utilized in the synthesis of biologically active molecules, offering pathways to explore novel therapeutic agents. Pyrazoles serve as key scaffolds for developing compounds with anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The synthesis of these derivatives typically involves condensation followed by cyclization, employing reagents like phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine. These methodologies facilitate the annelation of various heterocyclic nuclei with pyrazoles, extending the categories of heterocyclic systems available for pharmacological exploration (Dar & Shamsuzzaman, 2015).

Antifungal Applications

In the fight against Bayoud disease, which affects date palms, researchers have explored synthetic compounds including pyrazole derivatives for their antifungal properties. The structure–activity relationship (SAR) analysis of these compounds reveals common pharmacophore sites that contribute to their efficacy against Fusarium oxysporum, the pathogen responsible for the disease. This insight is crucial for the design of more effective antifungal agents, highlighting the role of pyrazole derivatives in agricultural and environmental chemistry (Kaddouri et al., 2022).

Catalytic Applications in Organic Synthesis

Pyrazole derivatives are also significant in organic synthesis, where they are used as organocatalysts for constructing valuable heterocyclic compounds. For example, the synthesis of tetrahydrobenzo[b]pyrans, important for their pharmaceutical properties, has been achieved through the catalyzed three-component condensation of dimedone, aldehydes, and malononitrile. This approach exemplifies the utility of pyrazole-based catalysts in facilitating efficient and eco-friendly synthesis processes, contributing to the advancement of green chemistry (Kiyani, 2018).

Eigenschaften

IUPAC Name |

3-(chloromethyl)-1,4-dimethylpyrazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2.ClH/c1-5-4-9(2)8-6(5)3-7;/h4H,3H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTMDVJKEWZNQOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1CCl)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(chloromethyl)-1,4-dimethyl-1H-pyrazole hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-1-[3-(5-phenylmethoxypyrimidin-2-yl)azetidin-1-yl]propan-1-one](/img/structure/B2513193.png)

![4-(2-Bicyclo[2.2.1]heptanyl)-2-oxoimidazolidine-4-carboxylic acid](/img/structure/B2513197.png)

![1-methyl-2-[(oxolan-2-yl)methoxy]-1H-1,3-benzodiazole](/img/structure/B2513201.png)

![(E)-N,N-dimethyl-N'-{4-methyl-1-[(4-nitrophenyl)methyl]-6-oxo-1,6-dihydropyrimidin-2-yl}methanimidamide](/img/structure/B2513202.png)

![N-(3-chlorophenyl)-2-(7-oxo-3-phenylisothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2513213.png)